1-[1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine
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Overview
Description
1-[1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diaminobutane and aldehydes or ketones.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the substitution of the pyrrolidine ring with a 3,4-dichlorophenyl group, which can be achieved through nucleophilic aromatic substitution reactions.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems to enhance efficiency and control.
Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution Reagents: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
1-[1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
1-[1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine can be compared with other similar compounds, such as:
1-[1-(3,4-dichlorophenyl)pyrrolidin-2-yl]methanamine: This compound has a similar structure but differs in the position of the methanamine group.
1-[1-(3,4-dichlorophenyl)pyrrolidin-4-yl]methanamine: Another similar compound with the methanamine group attached at a different position on the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and interactions with molecular targets.
Properties
CAS No. |
1017474-97-3 |
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Molecular Formula |
C11H14Cl2N2 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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